Methyl 2-amino-6-fluoronicotinate

Catalog No.
S8305607
CAS No.
M.F
C7H7FN2O2
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-6-fluoronicotinate

Product Name

Methyl 2-amino-6-fluoronicotinate

IUPAC Name

methyl 2-amino-6-fluoropyridine-3-carboxylate

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10)

InChI Key

KAKZFAMAVITSGN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=C(C=C1)F)N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)N

Methyl 2-amino-6-fluoronicotinate is a chemical compound characterized by the presence of an amino group and a fluorine atom on a pyridine ring. Its molecular formula is C7H8FN2O2, and it features a methyl ester functional group. The compound is part of the nicotinic acid derivative family, which has garnered interest due to its potential applications in pharmaceuticals and agrochemicals.

, including:

  • Oxidation: This process can convert the amino group into nitro or oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro derivatives formed can be reduced back to amino groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of catalysts.
  • Substitution: The fluorine atom can be replaced with other nucleophiles under suitable conditions, allowing for the synthesis of diverse pyridine derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that methyl 2-amino-6-fluoronicotinate exhibits notable biological activity. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a candidate for drug development. Studies suggest that compounds with fluorine substitutions often show improved binding affinities to biological targets, which can lead to enhanced therapeutic effects.

The synthesis of methyl 2-amino-6-fluoronicotinate typically involves several steps:

  • Fluorination: A nicotinic acid derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom.
  • Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines under controlled conditions.
  • Methylation: The final step often involves esterification to form the methyl ester, enhancing solubility and biological activity.

These methods are optimized for yield and purity, with industrial applications utilizing continuous flow reactors for efficiency.

Methyl 2-amino-6-fluoronicotinate has several applications across various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological disorders or metabolic diseases.
  • Agrochemicals: The compound is explored for its potential use in developing herbicides and pesticides due to its biological activity.
  • Material Science: Its unique properties make it valuable for creating new materials with specific characteristics, such as enhanced durability or chemical resistance.

Studies focusing on the interactions of methyl 2-amino-6-fluoronicotinate with biological systems reveal that its structural features facilitate significant interactions with enzymes and receptors. The fluorine atom enhances binding affinity, while the amino group allows for hydrogen bonding, contributing to its efficacy in biological applications.

Methyl 2-amino-6-fluoronicotinate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-amino-6-fluoronicotinateAmino group at position 5Different position of amino group
Methyl nicotinateNo amino group; only a methyl esterLacks nitrogen functionality
Methyl 2-aminonicotinateAmino group at position 2Does not contain fluorine
Methyl 5-fluoronicotinateFluorine at position 5Lacks amino functionality
Methyl 3-amino-4-fluoropyridineFluorine at position 4; amino at position 3Different ring structure

Methyl 2-amino-6-fluoronicotinate is unique due to its combination of both an amino group and a fluorine atom on the pyridine ring, distinguishing it from other compounds that may possess only one of these functional groups. This dual functionality enhances its potential applications in medicinal chemistry and material science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

170.04915563 g/mol

Monoisotopic Mass

170.04915563 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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